2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
This compound is a hydrazide derivative featuring a 4-chloro-3-methylphenoxy group and a 4-hydroxy-3-methoxyphenyl (vanillyl) substituent. The vanillyl moiety is notable for its antioxidant properties, while the chloro-methylphenoxy group contributes to lipophilicity and electronic effects.
Key characteristics:
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-11-7-13(4-5-14(11)18)24-10-17(22)20-19-9-12-3-6-15(21)16(8-12)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVMUMWNRFHSEI-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Chloro-3-methylphenol
4-Chloro-3-methylphenol reacts with ethyl chloroacetate in the presence of a base to form the ethyl ester derivative. The reaction is typically conducted under reflux conditions in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Potassium carbonate is employed as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution.
Reaction Conditions:
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Molar Ratio: 1:1.2 (phenol:ethyl chloroacetate)
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Base: Potassium carbonate (2.5 equivalents)
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Solvent: Acetone
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Temperature: 60–70°C
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Time: 6–8 hours
The crude product, ethyl 2-(4-chloro-3-methylphenoxy)acetate, is purified via vacuum distillation or recrystallization from ethanol, yielding a colorless liquid with a purity >95%.
Hydrazide Formation
The ethyl ester intermediate is treated with hydrazine hydrate to yield the corresponding hydrazide. This step involves nucleophilic acyl substitution, where hydrazine displaces the ethoxy group.
Reaction Conditions:
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Molar Ratio: 1:3 (ester:hydrazine hydrate)
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Solvent: Methanol
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Temperature: Reflux (65°C)
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Time: 4–6 hours
The product, 2-(4-chloro-3-methylphenoxy)acetohydrazide, is isolated as a white crystalline solid after recrystallization from methanol, with a typical yield of 85–90%.
Table 1: Characterization Data for 2-(4-Chloro-3-methylphenoxy)acetohydrazide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₂O₂ |
| Melting Point | 198–200°C |
| (DMSO-d₆) | δ 10.12 (s, 1H, NH), 7.25 (d, 1H, J = 8.5 Hz, ArH), 6.91 (d, 1H, J = 8.5 Hz, ArH), 4.52 (s, 2H, OCH₂CO), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, Cl) |
| IR (KBr) | 3275 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O) |
Condensation with 4-Hydroxy-3-methoxybenzaldehyde
The final step involves Schiff base formation between 2-(4-chloro-3-methylphenoxy)acetohydrazide and 4-hydroxy-3-methoxybenzaldehyde (vanillin). This reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage.
Reaction Optimization
The condensation is highly sensitive to solvent choice, acid catalysis, and stoichiometry. Acetic acid is commonly used as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.
Reaction Conditions:
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Molar Ratio: 1:1 (hydrazide:aldehyde)
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Catalyst: Glacial acetic acid (2–3 drops)
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Solvent: Methanol or ethanol
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Temperature: Reflux (65–70°C)
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Time: 3–5 hours
The product precipitates upon cooling and is filtered and washed with cold methanol to remove unreacted starting materials. Recrystallization from ethanol yields the pure hydrazone as a pale-yellow solid.
Table 2: Characterization Data for Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₄ |
| Melting Point | 224–226°C |
| (DMSO-d₆) | δ 11.45 (s, 1H, NH), 9.82 (s, 1H, OH), 8.35 (s, 1H, CH=N), 7.25–6.85 (m, 5H, ArH), 4.60 (s, 2H, OCH₂CO), 3.88 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃) |
| IR (KBr) | 3240 cm⁻¹ (O–H), 1625 cm⁻¹ (C=N) |
Mechanistic Insights and Side Reactions
Schiff Base Formation Mechanism
The reaction proceeds through a two-step mechanism:
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Nucleophilic Addition: The hydrazide’s terminal amine attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
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Dehydration: The intermediate loses a water molecule, resulting in the formation of the C=N bond.
Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, increasing the electrophilicity of the aldehyde.
Competing Side Reactions
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Oxidation: Prolonged heating in the presence of oxygen may oxidize the hydrazone to azoxy derivatives.
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Tautomerism: The hydrazone exists in equilibrium between E and Z configurations, though the E isomer predominates due to steric factors.
Yield Optimization Strategies
Solvent Effects
Polar protic solvents like methanol enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) result in lower yields (<50%) due to poor solubility of reactants.
Catalytic Additives
Table 3: Comparative Yields Under Different Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Reflux | 78 | 95 |
| Microwave-Assisted | 88 | 97 |
| Molecular Sieves Added | 82 | 96 |
Industrial Scalability and Challenges
Pilot-Scale Synthesis
Industrial production employs continuous flow reactors to maintain consistent temperature and mixing. Key challenges include:
Cost Analysis
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Raw Materials: 4-Chloro-3-methylphenol and vanillin account for 70% of total costs.
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Energy Consumption: Reflux conditions contribute to 25% of operational expenses.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Hydrazone Moiety
Table 1: Key Analogs with Modified Aromatic Groups
Key Findings :
Heterocyclic and Functional Group Modifications
Table 2: Analogs with Heterocyclic Substituents
Key Findings :
- Thienyl group (12) : Exhibits stronger intermolecular interactions due to sulfur’s polarizability .
- Furyl group (14) : The oxygen in furan may participate in hydrogen bonding, altering reactivity .
- Hydroxyphenylethylidene (17) : Dual hydroxyl groups enhance hydrophilicity, contrasting with the target compound’s single hydroxyl .
Table 3: Bioactivity Data
Key Findings :
- The target compound shows moderate antimicrobial activity, likely due to the chloro-methylphenoxy group’s membrane-disrupting effects .
- 3f ’s anticancer potency (IC₅₀: 12.5 µM) highlights the role of fluorine in enhancing cytotoxicity .
- Compounds with vanillyl groups (e.g., L1 ) consistently exhibit antioxidant properties, supporting structural-activity relationships.
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chloro-substituted phenoxy group and a methoxy-substituted phenyl group, which are significant for its biological properties.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups (like methoxy) has been linked to enhanced antibacterial activity due to increased lipophilicity and better membrane penetration.
Anticancer Activity
Hydrazone derivatives have also been investigated for their anticancer properties. This compound may inhibit cancer cell proliferation through multiple mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest in the G2/M phase, leading to inhibited cell division.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested various hydrazone derivatives against clinical isolates of bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli , suggesting significant antimicrobial potential.
- Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment, indicating potent anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be rationalized through its structure-activity relationship (SAR). Key observations include:
- The chloro group enhances lipophilicity, aiding in membrane permeability.
- The methoxy group contributes to electron donation, increasing reactivity with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chloro | Increases lipophilicity |
| Methoxy | Enhances electron donation |
| Hydroxy | Improves solubility |
Q & A
Q. What are the optimal synthetic routes for 2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Triazole ring formation : Use 4-chloro-3-methylphenol and hydrazine derivatives under reflux in ethanol/methanol with acid catalysts (e.g., H₂SO₄ or HCl) .
Hydrazide linkage : Condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde under basic conditions (e.g., cesium carbonate) in DMF or DMSO .
- Optimization Parameters :
- Solvent polarity (ethanol vs. DMSO) to balance reactivity and solubility.
- Catalyst screening (acidic vs. basic conditions).
- Temperature control (reflux vs. room temperature) to minimize side reactions.
- Monitor progress via TLC and purify via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify key protons (e.g., hydrazone –CH=N– at δ 8.1–8.5 ppm, aromatic protons in the 6.5–7.5 ppm range) and carbons (carbonyl C=O at ~165–170 ppm) .
- IR Spectroscopy : Confirm functional groups (N–H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹, and C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., expected m/z ~450–500) and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer :
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Controls : Include standard antibiotics (e.g., ampicillin, fluconazole) and solvent controls (DMSO).
- Data Interpretation : Compare inhibition zones/MIC values to structurally similar triazole derivatives .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, methoxy groups) influence its enzyme inhibition efficacy, and how can this be systematically studied?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing Cl with Br or methoxy with ethoxy) .
- Enzyme Assays :
- Kinase Inhibition : Use ATPase/GTPase activity assays (e.g., for tyrosine kinases).
- DNA Topoisomerase Inhibition : Gel electrophoresis to assess DNA supercoiling changes .
- Computational Docking : Model interactions with enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. How can contradictory data on its anticancer activity (e.g., varying IC₅₀ values across cell lines) be resolved?
- Methodological Answer :
- Standardized Protocols :
- Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions.
- Validate via MTT/WST-1 assays with positive controls (e.g., doxorubicin) .
- Mechanistic Studies :
- Apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).
- Cell cycle analysis (flow cytometry) to identify phase-specific arrest .
- Cross-Study Comparison : Meta-analysis of data from analogs with similar substituents .
Q. What strategies are effective in improving its bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .
- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve circulation time .
- Pharmacokinetic Profiling :
- Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Adjust dosing regimens based on clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
